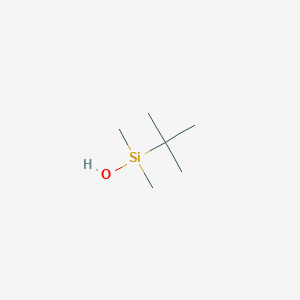

tert-Butyldimethylsilanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propriétés

IUPAC Name |

tert-butyl-hydroxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16OSi/c1-6(2,3)8(4,5)7/h7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWRMMTYIZKYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339207 | |

| Record name | tert-Butyldimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18173-64-3 | |

| Record name | tert-Butyldimethylsilanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyldimethylsilanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-Butyldimethylsilanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEW8F2A2ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Tert Butyldimethylsilanol and Its Precursors

Synthetic Routes to tert-Butyldimethylsilanol

Synthesis from tert-Butyldimethylsilyl Chloride (TBDMSCl) and Related Silanes

A primary precursor for this compound is tert-butyldimethylsilyl chloride (TBDMSCl). guidechem.com The synthesis of the silanol (B1196071) is often intrinsically linked to the synthesis and reactions of TBDMSCl and other related silanes.

A common laboratory-scale synthesis of TBDMSCl involves the reaction of tert-butyllithium (B1211817) with dichlorodimethylsilane (B41323). guidechem.comchemicalbook.com In this procedure, a pentane (B18724) solution of dichlorodimethylsilane is cooled, typically to 0°C, under an inert atmosphere like nitrogen. A pentane solution of tert-butyllithium is then added dropwise while maintaining the temperature. chemicalbook.com The reaction mixture is stirred for a period at this temperature before being allowed to warm to room temperature and react for an extended period, often up to 48 hours. chemicalbook.com Subsequent distillation of the reaction mixture allows for the isolation of tert-butyldimethylsilyl chloride. chemicalbook.com

| Reactants | Solvent | Temperature | Reaction Time | Yield of TBDMSCl |

| tert-butyllithium, dichlorodimethylsilane | Pentane | 0°C then 25°C | 1.5 h at 0°C, 48 h at 25°C | 70% chemicalbook.com |

This table summarizes the reaction conditions for the synthesis of TBDMSCl from tert-butyllithium and dichlorodimethylsilane.

The direct conversion of tert-butyldimethylsilyl chloride to this compound can be achieved through hydrolysis. smolecule.comwikipedia.org TBDMSCl reacts with water, which acts as both a reagent and often the solvent, to yield the corresponding silanol and hydrochloric acid. smolecule.comwikipedia.org This reaction is typically straightforward and can be performed under mild conditions. smolecule.com The resulting this compound is a white solid that is soluble in many organic solvents. wikipedia.org It is also possible to recover this compound from waste streams of silylation reactions and convert it back to tert-butyldimethylchlorosilane by reacting it with an organic acid chloride, such as benzoyl chloride. google.com

Dehydrogenative silation presents an alternative route to silyl (B83357) ethers, which are direct precursors to silanols upon hydrolysis. This method involves the reaction of an alcohol with a hydrosilane in the presence of a catalyst, releasing dihydrogen gas as the only byproduct. acs.org Various catalysts have been developed for this transformation, including those based on palladium nanoparticles, cobalt complexes, and the commercially available borane (B79455), tris(pentafluorophenyl)borane (B72294) B(C₆F₅)₃. acs.orgresearchgate.nettandfonline.com The reaction is often highly selective and can be performed under mild conditions, tolerating a wide range of functional groups. acs.orgresearchgate.net For instance, B(C₆F₅)₃ can effectively catalyze the silation of primary, secondary, and tertiary alcohols at room temperature. acs.org

| Catalyst | Substrates | Key Features |

| Palladium nanoparticles | Hydrosilanes and various alcohols | Good yields, effective for bulky silanes, high selectivity for primary vs. secondary alcohols. researchgate.net |

| Cobalt complexes with PN5P ligands | Hydrosilanes and various alcohols/phenols | Efficient Si-O bond formation, greener approach using earth-abundant metal. tandfonline.com |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Variety of silanes and alcohols | Mild, high yielding, tolerant of many functional groups. acs.org |

| Ruthenium complexes | Alcohols, alkenes, and H₂SiEt₂ | Regio- and stereoselective, good functional group tolerance. mdpi.com |

This table provides an overview of different catalytic systems used for the dehydrogenative silation of alcohols.

Preparation via Hydrolysis of Silyl Ethers (e.g., in RNA synthesis)

Tert-butyldimethylsilyl (TBDMS) ethers are widely used as protecting groups for hydroxyl functions in complex organic syntheses, such as in the preparation of ribonucleosides for RNA synthesis. organic-chemistry.orgzxchem.comresearchgate.net The TBDMS group is valued for its stability under a range of conditions and its selective removal. organic-chemistry.org At the appropriate stage of the synthesis, the TBDMS ether is cleaved to regenerate the alcohol, with this compound being a byproduct of this deprotection step. smolecule.com The cleavage is most commonly achieved using a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF), due to the high affinity of silicon for fluorine. organic-chemistry.orgthieme-connect.de This process is highly efficient and specific, allowing for the deprotection of the hydroxyl group without affecting other functional groups in the molecule. thieme-connect.de While enzymatic hydrolysis of silyl ethers using lipases has been explored, it has been found to be a non-specific side reaction rather than a controlled catalytic process. researchgate.netd-nb.info

Synthesis via Organometallic Reagents

Organometallic reagents are fundamental in the synthesis of precursors to this compound. Besides the use of tert-butyllithium, Grignard reagents offer a safer and more cost-effective alternative for industrial-scale production of TBDMSCl. The reaction of tert-butylmagnesium chloride, formed from tert-butyl chloride and magnesium, with dichlorodimethylsilane provides TBDMSCl in high yield and purity. google.com This method avoids the use of the pyrophoric tert-butyllithium, enhancing operational safety. The synthesis of other silanols, such as tert-butyldiphenylsilanol, can also be achieved using Grignard reagent-mediated pathways. Furthermore, Grignard reagents are instrumental in the synthesis of various alcohols, which can then be silylated to form silyl ethers, the direct precursors to silanols upon hydrolysis. doubtnut.comkhanacademy.orgyoutube.com

| Organometallic Reagent | Reactants | Product | Key Advantages |

| tert-butyllithium | dichlorodimethylsilane | tert-Butyldimethylsilyl chloride | High yield on a lab scale. guidechem.comchemicalbook.com |

| tert-butylmagnesium chloride | dichlorodimethylsilane | tert-Butyldimethylsilyl chloride | Safer, cost-effective for industrial scale, high yield and purity. google.com |

This table compares the use of different organometallic reagents in the synthesis of TBDMSCl.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in the synthesis and reactivity of this compound. Various metal-based and metal-free systems have been developed to facilitate the formation of silanols from organosilanes and to utilize silanols in further chemical transformations.

Main-group elements, particularly boron-based catalysts, have emerged as effective metal-free options for reactions involving organosilicon compounds. rsc.orgcardiff.ac.uk The synthesis of siloxanes, for example, can be achieved through the dehydrogenative coupling of silanols with hydrosilanes, a process that is considered atom-economical and can be accomplished using commercially available main-group catalysts under mild conditions. rsc.orgresearchgate.netrsc.org

One notable metal-free catalytic procedure involves the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, for the functionalization of silsesquioxanes via the dehydrocoupling of polyhedral oligomeric silsesquioxane (POSS) silanols with hydrosilanes. researchgate.net This method allows for the one-pot synthesis of valuable silsesquioxane derivatives without the formation of corrosive byproducts. researchgate.net

Furthermore, the air-stable catalyst (C₆F₅)₃B(OH₂), an aquo complex of tris(pentafluorophenyl)borane, has been reported for the synthesis of oligosiloxanes directly from hydrosilanes. frontiersin.org This reaction is believed to proceed through multiple competing catalytic pathways, including a Lewis-acid mediated route and a water-mediated cycle, where the catalyst activates the hydrosilane. frontiersin.org The formation of a silanol is a key intermediate step in the eventual formation of the disiloxane (B77578) product. This protocol is advantageous due to its mild reaction conditions, low catalyst loading, and tolerance to water. frontiersin.org

The dehydrogenative coupling of silanols and hydrosilanes can also be catalyzed by simple bases like potassium bis(trimethylsilyl)amide (KHMDS) or even potassium hydroxide (B78521) (KOH), providing a pathway to unsymmetrical siloxanes. researchgate.net These reactions highlight the versatility of main-group catalysis in forming and utilizing silicon-oxygen bonds. researchgate.netrsc.org

A highly efficient method for the synthesis of silanols involves the iridium-catalyzed hydrolytic oxidation of organosilanes. organic-chemistry.orgnih.gov This process utilizes a catalyst system of chloro(1,5-cyclooctadiene)iridium(I) dimer, [IrCl(C₈H₁₂)₂], to convert various organosilanes into their corresponding silanols in good to excellent yields. organic-chemistry.orgacs.org The reaction proceeds under neutral and mild conditions, typically at room temperature, and is atom-economical, using water as the source of oxygen. organic-chemistry.org

This iridium-based system shows superior efficiency and selectivity compared to other metal catalysts which often lead to the formation of disiloxane byproducts. organic-chemistry.org The [IrCl(C₈H₁₂)₂] catalyst is commercially available, air-stable, and easy to handle, making it a practical choice for silanol synthesis. acs.org The method is effective for a wide range of organosilanes, including those with steric bulk. acs.org For instance, sterically hindered organosilanes can be converted to their corresponding silanols in nearly quantitative yields at room temperature. acs.org

| Substrate (Organosilane) | Product (Silanol) | Yield (%) |

|---|---|---|

| Triethylsilane | Triethylsilanol | 99 |

| tert-Butyldimethylsilane | tert-Butyldimethylsilanol | 99 |

| Diethylphenylsilane | Diethylphenylsilanol | 98 |

| Triisopropylsilane | Triisopropylsilanol | 99 |

| tert-Butyldiphenylsilane | tert-Butyldiphenylsilanol | 99 |

Table 1: Iridium-catalyzed oxidation of various organosilanes to their corresponding silanols. Data sourced from Lee et al., 2004. organic-chemistry.org

Copper catalysts provide an efficient route for the synthesis of siloxanes through the cross-dehydrogenative coupling of hydrosilanes and silanols. rsc.orgbohrium.com Stryker's reagent, hexameric copper(I) hydride triphenylphosphine (B44618) complex ([(PPh₃)CuH]₆), has been identified as an effective catalyst for this transformation, enabling the direct formation of various siloxanes under ambient conditions. rsc.orgrsc.org

This methodology is noted for its exceptional chemoselectivity and high efficiency under mild conditions, presenting a competitive alternative to systems based on more expensive metals. rsc.orgrsc.org The reaction facilitates the formation of a Si-O-Si bond by coupling a Si-H group from a hydrosilane with an Si-OH group from a silanol, such as this compound. rsc.org The process can be scaled up and the resulting hydrosiloxanes, which contain residual Si-H groups, can be further functionalized. rsc.org Optimization studies have been performed to determine the ideal conditions for this coupling reaction. rsc.org

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | [(PPh₃)CuH]₆ (1.0) | Toluene | 25 | 0.5 | 99 |

| 2 | [(PPh₃)CuH]₆ (1.0) | THF | 25 | 0.5 | 99 |

| 3 | [(PPh₃)CuH]₆ (1.0) | Dioxane | 25 | 1 | 99 |

| 4 | [(PPh₃)CuH]₆ (1.0) | Hexane | 25 | 1 | 96 |

| 5 | CuCl₂ (5.0) | Toluene | 25 | 24 | <3 |

| 6 | Cu(OAc)₂ (5.0) | Toluene | 25 | 24 | <3 |

Table 2: Optimization of copper-catalyzed dehydrogenative coupling of phenylsilane (B129415) with this compound. Data adapted from Markwitz et al., 2024. rsc.org

Lewis Pair Polymerization (LPP) has emerged as a powerful metal-free strategy for the ring-opening polymerization (ROP) of various monomers, including epoxides like propylene (B89431) oxide (PO). nih.govacs.org In these systems, a combination of a Lewis acid and a Lewis base is used to cooperatively activate the monomer and facilitate polymerization. nih.gov

This compound, as a hydroxyl-containing compound, can function as a chain transfer agent in such polymerizations. acs.orgsigmaaldrich.com For instance, metal-free phosphonium (B103445) bisborane Lewis pairs have been shown to catalyze the iROP of propylene oxide using alcohols as CTAs to produce poly(propylene oxides) (PPOs) with controllable molecular weights. acs.org The rapid and reversible chain transfer to the alcohol CTA is a key feature of this controlled polymerization process. acs.org The use of Lewis pair catalysts, such as those based on triethyl borane (TEB) and an organic base, has been successful in the polymerization of propylene oxide and other cyclic monomers. sciepublish.com

Chemical Reactivity and Mechanistic Studies of Tert Butyldimethylsilanol

Reaction Mechanisms in Silylation Processes

Silylation is the process of introducing a silyl (B83357) group, such as the tert-butyldimethylsilyl group, onto a molecule, typically to protect a hydroxyl functional group. The reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) is a common method, but it is often slow and inefficient on its own. organic-chemistry.org The addition of catalysts and specific solvents is crucial for high yields. organic-chemistry.org

Historically, the enhanced reactivity observed when imidazole (B134444) is used in conjunction with TBDMS-Cl was attributed to the in-situ formation of N-tert-butyldimethylsilylimidazole. organic-chemistry.orgtotal-synthesis.com This intermediate was proposed by E. J. Corey to be a much more reactive silylating agent than TBDMS-Cl itself. organic-chemistry.orgechemi.com The mechanism suggests that imidazole, being a better nucleophile than the alcohol, first attacks the silicon atom of TBDMS-Cl, displacing the chloride and forming the silylated imidazole species. total-synthesis.comechemi.com This activated intermediate is then readily attacked by the alcohol's hydroxyl group, transferring the TBDMS group to the alcohol and regenerating imidazole, which can continue the catalytic cycle. total-synthesis.comontosight.ai The conjugate acid of N-tert-butyldimethylsilylimidazole is considered a particularly potent silylating agent. echemi.com This species consists of an imidazole ring attached to a tert-butyldimethylsilyl (TBDMS) group, where the imidazole ring functions as an effective leaving group, facilitating the silyl transfer. ontosight.ai

While the formation of N-tert-butyldimethylsilylimidazole was a long-held hypothesis, more recent research indicates that the solvent, particularly N,N-dimethylformamide (DMF), plays a direct catalytic role in the silylation process. organic-chemistry.orguni-muenchen.de Studies have shown that silylation reactions are significantly faster in Lewis basic solvents like DMF compared to less polar solvents such as dichloromethane (B109758) (DCM). nih.gov It is now understood that DMF itself can activate the silyl chloride, making the silicon atom more electrophilic and susceptible to nucleophilic attack by the alcohol. organic-chemistry.org This finding reframes the role of imidazole as a base to neutralize the HCl byproduct, while DMF acts as the true catalyst. organic-chemistry.orguni-muenchen.de The effectiveness of similar solvents, like dimethyl sulfoxide (B87167) (DMSO), in promoting silylation even without a traditional catalyst further supports the idea of solvent participation in the reaction mechanism.

The choice of Lewis base catalyst has a profound impact on the rate and selectivity of silylation reactions. nih.gov While imidazole is commonly used, other Lewis bases such as 4-(N,N-dimethylamino)pyridine (DMAP) and 4-pyrrolidinopyridine (B150190) (PPY) are also effective catalysts. nih.gov The catalytic effect of these bases is much more pronounced in apolar solvents like DCM than in DMF, where the solvent itself contributes significantly to catalysis. nih.gov

The mechanism for DMAP-catalyzed silylation is believed to be analogous to its well-known role in acylation, involving the formation of a highly reactive silylated pyridinium (B92312) species. uni-muenchen.de For the reaction to proceed to completion, an auxiliary, non-nucleophilic base like triethylamine (B128534) is often required to act as a proton scavenger, neutralizing the acid generated during the reaction. nih.gov The interplay between the silylating agent, the Lewis base catalyst, the auxiliary base, and the solvent allows for the chemoselective protection of different types of alcohols. Steric effects are a primary driver for this selectivity, allowing, for instance, the preferential silylation of a primary alcohol in the presence of a more hindered secondary or tertiary alcohol. stackexchange.com

The thermodynamics of the silylation reaction can be evaluated by considering the silyl transfer enthalpy. Theoretical studies have been conducted to calculate the silyl cation affinity (SCA) for various pyridine (B92270) and imidazole systems. uni-muenchen.de These calculations provide a quantitative measure of the stability of the silylated intermediates and the energetics of the silyl transfer step, offering insight into the catalytic efficiency of different Lewis bases. uni-muenchen.de

Desilylation Mechanisms and Conditions

The removal of the TBDMS protecting group is as critical as its installation. The stability of TBDMS ethers to a wide range of conditions, coupled with their susceptibility to specific reagents, makes them highly versatile. total-synthesis.comscielo.br

The most common method for cleaving TBDMS ethers is through the use of a fluoride (B91410) ion source, with tetra-n-butylammonium fluoride (TBAF) being the archetypal reagent. organic-chemistry.orgtotal-synthesis.comrsc.org The mechanism for this deprotection is a cornerstone of silicon chemistry. The fluoride anion, a small and highly potent nucleophile for silicon, attacks the silicon atom of the silyl ether. organic-chemistry.orgrsc.org This nucleophilic attack leads to the formation of a hypervalent, pentacoordinate silicon intermediate. total-synthesis.comstackexchange.comrsc.org

The driving force for this reaction is the formation of the exceptionally strong and stable silicon-fluoride (Si-F) bond, which is thermodynamically much more favorable than the silicon-oxygen (Si-O) bond it replaces. organic-chemistry.orgtotal-synthesis.comnih.gov Following the formation of the pentavalent intermediate, the Si-O bond cleaves, releasing the alkoxide, which is subsequently protonated (often during an acidic workup) to regenerate the free alcohol. youtube.com Other fluoride sources, such as potassium hydrogen fluoride (KHF2) and hydrogen fluoride-pyridine complexes, can also be used and may offer different levels of selectivity. nih.gov The fluoride-mediated cleavage is highly efficient and is a key reason for the widespread use of TBDMS as a protecting group. rsc.org

Acid-Catalyzed Deprotection

The cleavage of TBDMS ethers can be accomplished under acidic conditions. The reaction mechanism involves the protonation of the ether oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by a suitable solvent molecule, such as methanol (B129727) or water. The steric bulk of the tert-butyl group influences the rate of this cleavage. For instance, acid-catalyzed desilylation has been reported using reagents like pyridinium p-toluenesulfonate (PPTS) in methanol or a drop of 1N HCl in dichloromethane. gelest.com Another approach involves the in-situ generation of a strong acid; for example, catalytic amounts of acetyl chloride in dry methanol generate dry hydrochloric acid, which effectively cleaves TBDMS ethers. thieme-connect.comthieme-connect.comorganic-chemistry.org The reaction is generally mild and tolerates various other protecting groups. thieme-connect.comorganic-chemistry.org

Oxidative Deprotection (e.g., using DDQ)

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful oxidant that can be used for the deprotection of certain silyl ethers, particularly those in allylic or benzylic positions. rsc.orgnii.ac.jp The mechanism of DDQ-mediated deprotection is believed to involve a hydride transfer from the substrate to the quinone, followed by the transfer of a proton. nii.ac.jp Visible-light-mediated oxidative debenzylation using stoichiometric or catalytic amounts of DDQ has been demonstrated to be effective. nih.gov This method offers an alternative to traditional deprotection strategies, especially when other functional groups in the molecule are sensitive to standard acidic or basic conditions. rsc.orgnih.gov It has been noted that DDQ can be used catalytically in combination with a co-oxidant like air, which makes the process more efficient and avoids the need to remove stoichiometric amounts of the DDQ byproduct. nih.gov

Selective Cleavage Methods in Presence of Other Protecting Groups

The selective removal of a TBDMS group in the presence of other protecting groups is a crucial aspect of complex molecule synthesis. Various methods have been developed to achieve this chemoselectivity.

Chemoselective desilylation using chlorotrimethylsilane (B32843) and potassium fluoride dihydrate

A combination of chlorotrimethylsilane (TMSCl) and potassium fluoride dihydrate (KF·2H2O) in acetonitrile (B52724) provides a mild and efficient system for the deprotection of TBDMS ethers. organic-chemistry.orgresearchgate.net This method is chemoselective, leaving other protecting groups such as benzyl, methoxymethyl, and tetrahydropyranyl groups intact. organic-chemistry.org The reaction is thought to proceed via the in-situ generation of a small amount of hydrofluoric acid (HF) from the reaction of KF·2H2O with TMSCl, which then catalyzes the cleavage of the TBDMS ether. organic-chemistry.org The use of polar solvents like acetonitrile is crucial for the efficiency of this reaction. organic-chemistry.org

| Reagent System | Solvent | Key Features |

| TMSCl and KF·2H₂O | Acetonitrile | Mild, efficient, and chemoselective for TBDMS ethers. organic-chemistry.org |

Selective cleavage using tetrabutylammonium (B224687) tribromide in methanol

Tetrabutylammonium tribromide (TBATB) in methanol has been shown to be an effective reagent for the chemoselective cleavage of TBDMS ethers. acs.orgorganic-chemistry.orgacs.org This method is fast, high-yielding, and can be performed under mild conditions without the need for an inert atmosphere. acs.orgorganic-chemistry.org The proposed mechanism involves the in-situ generation of hydrobromic acid (HBr) from the reaction of TBATB with methanol, which then catalyzes the hydrolysis of the TBDMS ether. acs.org This system displays a notable order of reactivity, allowing for the selective deprotection of TBDMS ethers in the presence of more robust silyl ethers like tert-butyldiphenylsilyl (TBDPS) ethers. acs.orgorganic-chemistry.org The apparent order of stability of different protecting groups is reported as phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT. acs.orgresearchgate.net

| Reagent | Solvent | Key Features |

| Tetrabutylammonium tribromide (TBATB) | Methanol | Fast, high-yielding, and chemoselective. acs.orgorganic-chemistry.org |

Selective cleavage using aqueous methanolic Oxone for primary TBDMS ethers

A solution of Oxone (a triple salt containing potassium peroxymonosulfate) in 50% aqueous methanol provides a mild and selective method for the cleavage of primary TBDMS ethers at room temperature. organic-chemistry.orgacs.orgscispace.com This method is particularly useful as it allows for the deprotection of primary TBDMS ethers in the presence of TBDMS ethers of secondary and tertiary alcohols, as well as phenolic TBDMS ethers. organic-chemistry.orgacs.org The cleavage of primary TBDMS ethers typically occurs within a few hours, while phenolic TBDMS ethers require longer reaction times. organic-chemistry.orgacs.org This reagent system is also compatible with acid-labile protecting groups like THP and N-Boc. organic-chemistry.org

| Reagent | Solvent | Selectivity |

| Oxone | 50% Aqueous Methanol | Cleaves primary TBDMS ethers selectively in the presence of secondary, tertiary, and phenolic TBDMS ethers. organic-chemistry.orgacs.org |

Catalytic acetyl chloride in dry methanol

The use of a catalytic amount of acetyl chloride in dry methanol is a highly efficient and mild protocol for the deprotection of both TBDMS and TBDPS ethers. thieme-connect.comthieme-connect.comorganic-chemistry.orgorganic-chemistry.org The reaction proceeds through the in-situ generation of dry hydrochloric acid. thieme-connect.comorganic-chemistry.org This method is advantageous due to its mild conditions, high yields, and compatibility with a wide range of other protecting groups, including acetyl, benzoyl, benzyl, and ester groups. organic-chemistry.orgorganic-chemistry.org Importantly, no acylated or chlorinated byproducts are formed under these conditions. thieme-connect.comorganic-chemistry.org This method also allows for the selective deprotection of alkyl TBDMS ethers in the presence of aryl TBDMS ethers. organic-chemistry.org

| Reagent | Solvent | Key Features |

| Catalytic Acetyl Chloride | Dry Methanol | Mild, high-yielding, and compatible with numerous other protecting groups. thieme-connect.comorganic-chemistry.org |

Participation in Polymerization Reactions

Tert-butyldimethylsilanol has been found to participate in polymerization reactions, acting as both an initiator and a chain transfer agent.

Initiator for 1,2-benzenedicarboxaldehyde polymerization

This compound is utilized as an initiator for the polymerization of 1,2-benzenedicarboxaldehyde. multichemindia.com While the specific mechanistic details of this initiation process are not extensively documented in the available literature, it is understood that the hydroxyl group of the silanol (B1196071) likely initiates the polymerization, leading to the formation of a polyacetal.

Chain Transfer Agent in Controlled Polymerization (e.g., poly(propylene oxide))

In the context of controlled polymerization, such as the synthesis of poly(propylene oxide) (PPO), alcohols can function as chain transfer agents to regulate the molecular weight of the resulting polymer. While specific studies detailing the use of this compound as a chain transfer agent in PPO synthesis are not widely available, related research on bimetallic chromium catalysts for propylene (B89431) oxide polymerization highlights the importance of chain transfer agents, like diols, in achieving polymers with controlled molecular weights and narrow, unimodal dispersities. nih.gov It is plausible that this compound could serve a similar function, with the silanol proton being transferred to the propagating polymer chain, thereby terminating that chain and initiating a new one. This would allow for control over the polymer's molecular weight, a critical parameter for its application. The efficiency of an alcohol as a chain transfer agent in such systems is often evaluated by gel permeation chromatography (GPC) to analyze the molecular weight distribution of the polymer. amazonaws.com

Reactions with Organic Acid Chlorides for tert-Butyldimethylchlorosilane Recovery

A significant application of this compound, often a byproduct of silylation reactions, is its conversion back to the valuable reagent tert-butyldimethylchlorosilane. This recovery is achieved by reacting the silanol with an organic acid chloride, such as benzoyl chloride. google.com This reaction proceeds with high efficiency, offering a method to recycle the silylating agent.

The reaction is typically carried out by treating this compound with an organic acid chloride, optionally in a chlorinated organic solvent like chloroform (B151607), at temperatures ranging from 84-125 °C. google.com For the reaction to be quantitative, the organic acid chloride should be used in at least a 1:1 molar ratio with the silanol, with a ratio of 1:1 to 1:1.2 being preferable to ensure complete conversion without excessive use of the acid chloride. google.com This process can achieve a near 100% conversion of this compound to tert-butyldimethylchlorosilane. google.com

Table 3: Recovery of tert-Butyldimethylchlorosilane from this compound

| Organic Acid Chloride | Molar Ratio (Silanol:Acid Chloride) | Reaction Temperature (°C) | Yield of TBDMSCl (%) |

| Benzoyl Chloride | 1:1.1 | 125 | 95 |

| Acetyl Chloride | 1:1.1 | 84 | 92 |

| Chloroacetyl Chloride | 1:1.1 | 105 | 94 |

| Phenylacetyl Chloride | 1:1.1 | 110 | 93 |

Data sourced from a patent describing the recovery process. google.com

Transesterification Reactions

This compound can participate in transesterification reactions, acting as the alcohol component. In a study investigating the transesterification of ethyl β-keto esters under microwave irradiation, this compound was successfully employed. nih.gov The reaction of ethyl acetoacetate (B1235776) with this compound yielded the corresponding tert-butyldimethylsilyl β-keto ester. nih.gov

This particular study noted that only enolisable β-keto esters reacted, suggesting that the reaction likely proceeds through an enol intermediate. The transesterification of ethyl acetoacetate with this compound afforded a yield of 60% after 20 minutes of microwave heating at 650 W. nih.gov

Table 4: Transesterification of Ethyl Acetoacetate with this compound

| Ester | Alcohol | Power (W) | Time (min) | Yield (%) |

| Ethyl acetoacetate | This compound | 650 | 20 | 60 |

Data from a study on microwave-assisted transesterification of β-keto esters. nih.gov

Dehydrogenative Coupling with Hydrosilanes

The dehydrogenative coupling of this compound with hydrosilanes represents a highly atom-economical method for the formation of unsymmetrical siloxanes. This reaction involves the formation of a silicon-oxygen bond between the silanol and the hydrosilane, with the concomitant release of hydrogen gas (H₂). The process is typically facilitated by a catalyst, and various catalytic systems based on transition metals and main-group elements have been developed to promote this transformation with high efficiency and selectivity.

Research has demonstrated that the choice of catalyst and reaction conditions can direct the chemoselectivity of the coupling, particularly when using primary silanes (RSiH₃) which possess multiple reactive Si-H bonds. Depending on the stoichiometry and catalyst, it is possible to obtain mono-, di-, or trisubstituted siloxane products.

Catalytic Systems and Research Findings:

Copper Catalysis: The use of Stryker's reagent ([(PPh₃)CuH]₆) has been reported as an effective catalyst for the dehydrogenative coupling of this compound with hydrosilanes under ambient conditions. rsc.org Studies optimizing the reaction between phenylsilane (B129415) and this compound have been conducted to ensure high chemoselectivity for the desired monosubstituted dihydrosiloxane. rsc.org This copper-catalyzed method is noted for its high efficiency and operates under mild conditions. rsc.org NMR monitoring of the reaction mixture showed a distinct downfield shift of the ²⁹Si NMR signal for this compound in the presence of the copper catalyst, indicating an interaction between the silanol and the copper complex. rsc.org

Cobalt Catalysis: Pincer-type cobalt complexes have emerged as robust catalysts for the dehydrogenative coupling of alcohols and silanols with a variety of hydrosilanes. tandfonline.comnih.govacs.org These earth-abundant metal catalysts offer a sustainable alternative to precious metal systems. The reactions are highly selective, and the catalytic cycle is believed to involve the activation of Si-H, Si-OH, and O-H bonds. acs.org Cobalt pincer complexes can achieve highly selective and controlled synthesis of higher-order monohydrosiloxanes and disiloxymonohydrosilanes. acs.org

Main-Group Catalysis: Potassium bis(trimethylsilyl)amide (KHMDS) has been utilized as an efficient main-group catalyst for the silylation of silanols with hydrosilanes. This approach avoids the use of transition metals and provides access to a range of unsymmetrical disiloxanes, trisiloxanes, and hydrosiloxanes in good to excellent yields. researchgate.net The method is characterized by its operational simplicity and mild reaction conditions. researchgate.net

The following table summarizes representative examples of the dehydrogenative coupling of this compound with various hydrosilanes.

Dehydrogenative Coupling of this compound with Hydrosilanes

| Hydrosilane | Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylsilane | [(PPh₃)CuH]₆ | Toluene | Room Temp, 16 h | Phenyl(tert-butyldimethylsiloxy)silane | 99% | rsc.org |

| Methylphenylsilane | KHMDS | THF | 60 °C, 24 h | Methylphenyl(tert-butyldimethylsiloxy)silane | High | researchgate.net |

Reaction with Chlorine Dioxide

The oxidation of organosilicon compounds by chlorine dioxide (ClO₂) has been a subject of mechanistic studies. Research on the reaction of triorganosilanes with chlorine dioxide in an acetonitrile solution has shown that the primary products are the corresponding silanols and siloxanes. researchgate.net

A detailed study by Grabovskiy and Kabal'nova investigated the oxidation of several triorganosilanes, including tert-butyldimethylsilane, a structurally similar compound to this compound. researchgate.net The findings from this study provide insight into the reactivity of the Si-H bond towards chlorine dioxide. The oxidation process is complex, and a mechanism has been proposed that involves the participation of both ionic and radical intermediates. researchgate.net The specific pathway can depend on the structure of the silane (B1218182) substrate and the reaction medium. researchgate.net

The reaction is initiated by the interaction of the silane with chlorine dioxide, leading to the formation of the oxidized silicon species. While detailed kinetic data and product yields specifically for this compound are not extensively documented in the available literature, the general transformation for a triorganosilane (R₃SiH) can be represented as follows:

R₃SiH + ClO₂ → [Intermediate Species] → R₃SiOH + R₃SiOSiR₃

The reaction's progression through either an ionic or a free-radical pathway highlights the dualistic nature of chlorine dioxide's reactivity as an oxidant.

General Products from the Reaction of Triorganosilanes with Chlorine Dioxide

| Reactant | Oxidant | Solvent | General Products | Mechanistic Insight | Reference |

|---|

Applications of Tert Butyldimethylsilanol in Advanced Organic Synthesis

Protecting Group Strategies

The selective masking of reactive functional groups is a cornerstone of multi-step organic synthesis. chemistry.coachorganic-chemistry.org Tert-butyldimethylsilanol is a precursor to the widely used tert-butyldimethylsilyl (TBDMS) protecting group, which offers a balance of stability and selective cleavage, making it a valuable asset in the synthesis of complex molecules. chemistry.coachjocpr.comtotal-synthesis.com

Protection of Hydroxyl Groups in Alcohols and Phenols

The primary application of this compound is in the protection of hydroxyl groups in alcohols and phenols to form TBDMS ethers. organic-chemistry.orgsmolecule.comzxchem.com This transformation is typically achieved by reacting the alcohol with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole (B134444) or triethylamine (B128534). total-synthesis.comsmolecule.com The resulting TBDMS ethers exhibit significantly greater stability towards a wide range of reaction conditions compared to smaller silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ethers, owing to the steric hindrance provided by the tert-butyl group. total-synthesis.comsmolecule.com This stability allows for subsequent chemical transformations on other parts of the molecule without affecting the protected hydroxyl group. jocpr.comzxchem.com

The protection of hydroxyl groups is critical in the synthesis of numerous organic molecules, including carbohydrates and natural products, where multiple reactive hydroxyl groups are present. smolecule.comzxchem.com The TBDMS group's resilience to various reagents and conditions makes it a preferred choice for these intricate synthetic pathways. numberanalytics.com

Regioselectivity in silylation of nucleosides

In the synthesis of nucleosides and nucleotides, the selective protection of specific hydroxyl groups is paramount. The TBDMS group has proven to be a versatile tool in this field. cdnsciencepub.com Research has shown that tert-butyldimethylsilyl chloride reacts preferentially with the 5'-hydroxyl group of deoxynucleosides. cdnsciencepub.com This regioselectivity is crucial for the controlled synthesis of modified nucleosides and oligonucleotides.

Furthermore, in the context of ribonucleosides, highly regioselective 2'-silylation can be achieved. umich.edu This is accomplished through a process where a phenyl-H-phosphonate reacts with tert-butyldimethylchlorosilane, followed by a transesterification that predominantly delivers the TBDMS group to the more acidic 2'-hydroxyl position. umich.edu The ability to selectively protect the 2'-hydroxyl group is fundamental for the synthesis of RNA phosphoramidites, which are the building blocks for automated RNA synthesis. umich.edu The selective silylation of the 2'- or 3'-hydroxyl groups of arabinonucleosides has also been demonstrated using the TBDMS group. researchgate.net The choice of catalyst can influence the position of silylation, leading to highly selective reactions. researchgate.net Mechanistic studies suggest that the regioselectivity of silylation in pyranosides can be dependent on reaction conditions, with certain bases promoting kinetically controlled O,O-silyl migrations. tuni.fi

Stability and Cleavage in Multi-step Synthesis

The stability of the TBDMS group is a significant factor in its widespread use. It is approximately 10,000 times more hydrolytically stable than the trimethylsilyl (TMS) group. organic-chemistry.org TBDMS ethers are generally stable to aqueous base and a variety of other reaction conditions, making them suitable for multi-step synthetic sequences. total-synthesis.comorganic-chemistry.org They can withstand conditions such as oxidation, reduction, and many carbon-carbon bond-forming reactions. organic-chemistry.org

Despite its stability, the TBDMS group can be readily and selectively cleaved when desired. The most common method for deprotection is treatment with a source of fluoride (B91410) ions, such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.orggelest.com The high affinity of silicon for fluorine drives this reaction. organic-chemistry.org Acidic conditions, such as acetic acid in water, can also be used for deprotection. organic-chemistry.org

The ability to selectively cleave TBDMS ethers in the presence of other functional groups and protecting groups is a hallmark of its utility. organic-chemistry.orgorganic-chemistry.org For example, selective deprotection of primary TBDMS ethers in the presence of secondary or tertiary TBDMS ethers can be achieved. organic-chemistry.org Furthermore, alkyl TBDMS ethers can be cleaved selectively in the presence of phenolic TBDMS ethers under certain conditions. iwu.edu A variety of reagents and conditions have been developed for the chemoselective deprotection of TBDMS ethers, including the use of catalytic acetyl chloride in methanol (B129727), hafnium(IV) triflate, and iron(III) tosylate. organic-chemistry.orgiwu.edu

| Reagent | Conditions | Selectivity |

| Tetrabutylammonium (B224687) fluoride (TBAF) | THF, room temperature | General cleavage of TBDMS ethers |

| Acetic Acid/Water | 2:1, 25°C | General cleavage of TBDMS ethers |

| Acetyl Chloride (catalytic) | Dry MeOH | Deprotects TBDMS and TBDPS ethers |

| Hafnium(IV) triflate | Varies | Regioselective deprotection possible |

| Iron(III) tosylate | CH3OH, room temperature | Cleaves alkyl TBDMS in presence of phenolic TBDMS |

Catalytic Asymmetric Synthesis

Beyond its role in protecting group chemistry, this compound and its derivatives have found applications in the field of catalytic asymmetric synthesis, where the goal is to create chiral molecules with a specific three-dimensional arrangement. smolecule.comlookchem.com

Preparation of α-chiral ether derivatives via allylic substitution

A significant application of this compound in this area is in the preparation of α-chiral ether derivatives through catalytic asymmetric allylic substitution reactions. lookchem.comchemicalbook.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk In these reactions, a nucleophile displaces a leaving group on an allylic substrate, and the use of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. This compound can act as a nucleophile in these transformations, leading to the formation of chiral silyl ethers. These silyl ethers can then be further manipulated or the silyl group can be removed to reveal the chiral alcohol. The steric bulk of the tert-butyldimethylsilyl group can play a role in influencing the stereochemical outcome of the reaction. smolecule.com

Synthesis of Enol Silyl Ethers

This compound and its derivatives are instrumental in the synthesis of silyl enol ethers, which are versatile intermediates in organic synthesis. lookchem.comsigmaaldrich.comsigmaaldrich.com These compounds serve as key precursors for various transformations, including aldol (B89426) reactions, Michael additions, and alkylations. The formation of a silyl enol ether effectively protects an enolizable ketone or aldehyde, enabling selective reactions at other molecular sites. lookchem.comsmolecule.com

A notable advancement is the one-pot, two-step synthesis of α-amino silyl enol ethers, which starts from terminal alkynes. rsc.org In this process, a 1-sulfonyl-1,2,3-triazole is first formed. Then, the addition of this compound in the presence of a rhodium catalyst initiates a reaction cascade that yields a geometrically pure (Z)-α-amino silyl enol ether. rsc.org This methodology provides a stereoselective route to valuable synthetic building blocks. rsc.org

Table 1: Synthesis of (Z)-α-Amino Silyl Enol Ethers Using this compound rsc.org

| Entry | Alkyne Substrate | Yield of Silyl Enol Ether (%) |

|---|---|---|

| 1 | Phenylethyne | 76 |

| 2 | 1-Octyne | 77 |

| 3 | (Trimethylsilyl)acetylene | 79 |

| 4 | 4-Methoxyphenylacetylene | 70 |

This table summarizes the yields of various (Z)-α-amino silyl enol ethers synthesized via a rhodium-catalyzed reaction with this compound.

Furthermore, the elimination of this compound is a key step in a one-pot process to create benzylidene butenolides, which are analogues of naturally occurring rubrolides. nih.gov This reaction begins with a vinylogous aldol condensation after forming a silyl ether from a lactone, followed by the elimination of the silanol (B1196071) to yield the final product. nih.gov

Conversion of TBDMS Ethers to Other Functional Groups (e.g., Oxidation to Aldehydes)

The direct conversion of stable tert-butyldimethylsilyl (TBDMS) ethers into other functional groups, particularly carbonyl compounds, represents a significant increase in synthetic efficiency. This transformation bypasses the traditional two-step sequence of deprotection followed by oxidation. thieme-connect.com

Several methodologies have been developed for the oxidative deprotection of TBDMS ethers. A mild and chemoselective method employs a catalytic amount of bismuth(III) triflate (Bi(OTf)₃) and TEMPO, with a co-oxidant like iodosobenzene (B1197198) (PhIO), to convert primary and secondary TBDMS ethers into their corresponding aldehydes and ketones in excellent yields. thieme-connect.comthieme-connect.comorganic-chemistry.org This system is highly selective, leaving acid-sensitive protecting groups and more robust silyl ethers like tert-butyldiphenylsilyl (TBDPS) ethers unaffected. organic-chemistry.orgorganic-chemistry.org

Another effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). thieme-connect.com Under neutral conditions, DDQ facilitates the selective oxidation of allylic and benzylic TBDMS ethers to aldehydes via hydride abstraction. thieme-connect.com This reaction can proceed even in the presence of other protecting groups that are typically sensitive to DDQ. thieme-connect.com

For the direct conversion of primary TBDMS ethers to carboxylic acids, Jones reagent has proven effective. tandfonline.comtandfonline.com Research has shown that this oxidation proceeds efficiently at low temperatures, warming to room temperature, without the need for potassium fluoride, which was previously thought to be a necessary additive. tandfonline.com

Table 2: Selected Methods for the Direct Oxidation of TBDMS Ethers

| Reagent System | Substrate Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bi(OTf)₃, TEMPO, PhIO | Primary TBDMS Ether | Aldehyde | 80 | thieme-connect.com |

| Jones Reagent | Primary TBDMS Ether | Carboxylic Acid | 85 | tandfonline.com |

| DDQ, pH 7 buffer | Allylic TBDMS Ether | α,β-Unsaturated Aldehyde | 92 | thieme-connect.com |

| IBX, TsOH·H₂O | Primary Alkyl TBS Ether | Aldehyde | 51–94 | rsc.org |

This table provides a comparative overview of different reagent systems for the direct conversion of TBDMS ethers to carbonyl compounds and carboxylic acids.

Beyond oxidation, TBDMS ethers can be directly converted into other functionalities. For example, they can be transformed into acetates using acetic anhydride (B1165640) and HF-pyridine or into tosylates with tosyl fluoride and DBU. gelest.com

Development of New Synthetic Methodologies

The unique properties of the tert-butyldimethylsilyl (TBS) group, derived from this compound, have spurred the development of novel synthetic methodologies that enhance selectivity and efficiency. The TBS group is a widely used protecting group for hydroxyl functions due to its ease of introduction, stability across a range of conditions, and selective removal. smolecule.comthieme-connect.com

The development of organocatalytic systems for the site-selective silylation of poly-hydroxy compounds like ribonucleosides is a significant methodological advance. nih.gov A custom-designed organocatalyst allows for the highly selective protection of the 2'-hydroxyl group in ribonucleosides with the TBS group, avoiding tedious multi-step protection/deprotection strategies that were previously required for the synthesis of RNA monomers. nih.gov

One-pot reactions that combine multiple transformations are a hallmark of modern synthetic chemistry, and methodologies involving TBS ethers are central to this area. The one-pot oxidative deprotection of TBDMS ethers to aldehydes and ketones is a prime example, streamlining synthetic routes. thieme-connect.comorganic-chemistry.org Similarly, a new stereoselective pathway to synthesize syn α-amino β-oxy ketones begins with the formation of an α-amino silyl enol ether from this compound, which then undergoes a Mukaiyama aldol reaction in a sequential process. rsc.org These integrated procedures reduce the number of intermediate purification steps, saving time and resources. thieme-connect.com

Role in Drug Formulation and Active Pharmaceutical Ingredient Stabilization

This compound and its derivatives play a crucial role as reactive intermediates in the synthesis of a wide array of drugs and are important in the biomedical industry. The use of the tert-butyldimethylsilyl (TBDMS) protecting group is fundamental in the synthesis of complex active pharmaceutical ingredients (APIs). smolecule.com By temporarily masking reactive hydroxyl groups on a molecule, chemists can perform modifications on other parts of the structure without unwanted side reactions, which is essential for synthesizing complex bioactive natural products and peptides. smolecule.com

In the context of drug formulation, this compound can be utilized to improve the solubility and stability of APIs, which can lead to more effective medications. chemimpex.com While its primary role is often as a synthetic intermediate, its properties can be leveraged in the final formulation stages. For instance, related compounds like tert-butyldimethylsilyl glycidyl (B131873) ether are used in developing pharmaceutical intermediates and APIs. The stability that the TBDMS group imparts to molecules is a key attribute. The compound has also been identified as a reactive intermediate for synthesizing various siloxane polymers used in biomedical applications.

Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of tert-Butyldimethylsilanol, providing detailed information about the hydrogen, carbon, and silicon atomic environments within the molecule.

1H NMR Applications

Proton (1H) NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. In a typical 1H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), three main signals are observed. rsc.org A singlet appearing at approximately 0.08 ppm is assigned to the six protons of the two methyl groups attached to the silicon atom. rsc.org A second singlet, corresponding to the nine protons of the tert-butyl group, is found at around 0.90 ppm. rsc.org The hydroxyl proton (-OH) typically appears as a broad singlet at approximately 2.25 ppm. rsc.org The chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: 1H NMR Chemical Shifts for this compound

| Functional Group | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| Si-(CH₃)₂ | ~0.08 |

| C-(CH₃)₃ | ~0.90 |

13C NMR Applications

Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of this compound. The spectrum shows three distinct signals. The carbon atoms of the two methyl groups attached to the silicon atom resonate at approximately -3.5 ppm. rsc.org The quaternary carbon of the tert-butyl group appears at around 18.1 ppm, while the three methyl carbons of the tert-butyl group give a signal at approximately 25.7 ppm. rsc.org

Table 2: 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|

| Si-C H₃ | -3.5 rsc.org |

| C -(CH₃)₃ | 18.1 rsc.org |

29Si NMR Applications

Silicon-29 (29Si) NMR spectroscopy is a powerful tool for directly probing the silicon environment. huji.ac.il For this compound, the 29Si NMR spectrum typically shows a single resonance, with its chemical shift being sensitive to the solvent and the nature of the substituents on the silicon atom. amazonaws.com While specific shift values for this compound are not always detailed in general literature, the chemical shift range for silanols is well-established. unige.ch The 29Si nucleus has a low natural abundance and a negative gyromagnetic ratio, which can make its detection less sensitive than 1H or 13C NMR. However, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to enhance the signal. huji.ac.il

Infrared (IR) and Terahertz (THz) Spectroscopy for Molecular Dynamics

Infrared (IR) and Terahertz (THz) spectroscopy are employed to investigate the vibrational modes and intermolecular interactions of this compound, offering insights into its molecular dynamics.

IR spectroscopy is a fundamental technique for identifying functional groups and studying molecular vibrations. d-nb.info In the IR spectrum of this compound, a prominent and broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. Other characteristic peaks include C-H stretching vibrations from the methyl and tert-butyl groups, and Si-C bond vibrations.

Terahertz (THz) spectroscopy, which probes low-frequency vibrations (typically below 100 cm⁻¹ or 3 THz), is particularly sensitive to intermolecular interactions, such as hydrogen bonding and van der Waals forces. rsc.orguniroma1.it These collective motions are crucial for understanding the dynamics in condensed phases. rsc.org For molecules like this compound, THz spectroscopy can provide information on the dynamics of hydrogen-bonded networks and other weak intermolecular forces that are not easily accessible by other spectroscopic techniques. uniroma1.itresearchgate.net Two-dimensional IR spectroscopy can further reveal couplings between different vibrational modes and track their dynamics on ultrafast timescales. westlake.edu.cn

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and fragmentation pattern of this compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be observed, although it can be weak due to the facile fragmentation of organosilicon compounds. A prominent peak is often observed at m/z [M-15]⁺, corresponding to the loss of a methyl group. Another significant fragment corresponds to the loss of the tert-butyl group, resulting in a [M-57]⁺ ion. The fragmentation pattern provides a fingerprint that aids in the identification and structural confirmation of the compound. srce.hr

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling provide a powerful complement to experimental studies by offering detailed insights into the structure, properties, and reactivity of this compound at the atomic level. d-nb.info Density Functional Theory (DFT) and other quantum chemical methods are used to calculate optimized geometries, vibrational frequencies, and NMR chemical shifts. unige.ch These theoretical predictions can be compared with experimental data to validate the computational models and to aid in the assignment of spectroscopic signals. unige.chnih.gov

For instance, theoretical calculations can help to understand the nature of the Si-O bond and the effects of the bulky tert-butyl group on the molecular geometry. unige.ch Molecular dynamics simulations can be employed to study the dynamic behavior of this compound in solution, including its interactions with solvent molecules and the dynamics of hydrogen bonding. d-nb.info These computational approaches provide a deeper understanding of the fundamental chemical and physical properties of this compound.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| tert-Butyldimethylsilyltriflate |

| Diisopropylethylamine |

Density Functional Theory (DFT) Calculations (e.g., silyl (B83357) transfer enthalpy, polymerization mechanisms)

Density Functional Theory (DFT) calculations have been employed to study the properties and reactivity of this compound and related compounds. These computational studies provide insights into reaction mechanisms that are difficult to obtain through experimental methods alone. For example, DFT calculations have been used to investigate the silyl transfer enthalpy in silylation reactions, helping to understand the thermodynamics of these processes. uni-muenchen.de Such calculations are also valuable in elucidating the mechanisms of polymerization where silyl compounds are involved. nii.ac.jpresearchgate.net

Molecular Docking Studies (e.g., in pharmaceutical applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijrti.orgijpras.com In pharmaceutical research, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein. nih.govrjptonline.org While direct molecular docking studies featuring this compound as the primary ligand of interest are not extensively documented in the provided search results, the compound appears as a byproduct or a structural motif in molecules that are subjects of such studies. For example, in the synthesis of complex molecules that are later evaluated using molecular docking, the removal of a tert-butyldimethylsilyl (TBDMS) protecting group would generate this compound as a byproduct. ugent.be The principles of molecular docking are applied to understand the binding of the primary synthesized compounds to their biological targets. nih.gov

Materials Science and Engineering Applications Research

Silicone Production and Polymer Synthesis

Tert-butyldimethylsilanol is a crucial organosilicon compound utilized in the production of silicones and other polymers. chemimpex.com It often acts as a key intermediate in the synthesis of various silane-based materials which are then used to produce silicone polymers. chemimpex.com In polymer synthesis, it can function as a chain terminator, controlling the length and, consequently, the properties of the polymer chains. This control is vital for producing silicones with specific characteristics for various applications, from medical devices to sealants. chemimpex.com

The compound can also be used as an initiator in certain polymerization reactions. For example, it has been documented as an initiator for the polymerization of 1,2-benzenedicarboxaldehyde. sigmaaldrich.comchemicalbook.comsigmaaldrich.comalfa-chemistry.com Furthermore, it is employed in the synthesis of enol silyl (B83357) ethers, which are important intermediates in organic synthesis, allowing for the protection of enolizable ketones and aldehydes. sigmaaldrich.comchemicalbook.comsigmaaldrich.comalfa-chemistry.comlookchem.com

The synthesis of specialized polymers, such as poly(norbornene-graft-tert-butyl acrylate)s, can be achieved through a combination of Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Metathesis Polymerization (ROMP), where this compound derivatives can play a role. researchgate.net Additionally, research has been conducted on the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of tert-butyldimethylsilyl methacrylate, leading to well-defined polymers with controlled molecular weights. nih.gov

Surface Modification and Hydrophobicity Enhancement

This compound is effective in modifying surfaces to increase their hydrophobicity. chemimpex.com This property is valuable for creating water-repellent coatings and treatments for a variety of materials, including glass, silica (B1680970), and even paper. chemimpex.comstemfellowship.org The process involves a silylation reaction where the hydroxyl groups on the surface react with the silanol (B1196071), creating a new, non-polar surface layer.

The effectiveness of this surface modification can be quantified by measuring the contact angle of a water droplet on the treated surface. stemfellowship.orgubc.ca A higher contact angle indicates greater hydrophobicity. stemfellowship.org Studies have shown that treating surfaces with compounds derived from this compound can significantly increase the contact angle, making the surface resistant to moisture and contaminants. chemimpex.comstemfellowship.orgresearchgate.net For instance, research on hydrophobizing paper for applications like paper straws has demonstrated that silylation with related compounds can lead to a significant increase in water resistance. stemfellowship.orgresearchgate.net

Table 1: Example of Contact Angle Improvement on a Surface

| Treatment | Before Treatment (Contact Angle) | After Treatment (Contact Angle) |

| Silylation with a this compound derivative | Low (e.g., < 20°) | High (e.g., > 90°) |

Note: The exact contact angles will vary depending on the specific substrate, the silanol derivative used, and the treatment conditions.

Applications in Adhesives and Sealants

In the realm of adhesives and sealants, this compound and other silanols play a significant role in enhancing performance. chemimpex.comchemicalbull.com They are used as intermediates in the synthesis of silicone-based adhesives and sealants, contributing to their durability and bonding strength. chemimpex.com The presence of silanol groups can promote adhesion to various substrates by forming strong chemical bonds with the surface. chemicalbull.comresearchgate.net

Silicone adhesives and sealants are known for their flexibility, temperature resistance, and water repellency, making them suitable for a wide range of applications in construction, automotive, and electronics industries. chemimpex.commatanginicollege.ac.in The incorporation of compounds derived from this compound can further improve these properties, leading to more robust and long-lasting adhesive and sealant formulations. chemimpex.com

Advanced Materials with Tailored Properties

The unique structure and reactivity of this compound make it a valuable building block for the creation of advanced materials with customized properties. chemimpex.com Its ability to be functionalized allows for the development of specialized polymers and materials for high-performance applications. chemimpex.com

For example, it is used in the synthesis of silylated polyesters, which exhibit enhanced thermal stability. jcchems.com Research has also explored its use in creating degradable polymers. For instance, polymers with silyl ether end caps, derived from compounds like this compound, can be designed to degrade under specific conditions, such as in the presence of fluoride (B91410) ions. rsc.org This "on-demand" degradation is a desirable feature for applications in areas like drug delivery and temporary adhesives. nih.gov

Furthermore, the synthesis of polymers with specific architectures, such as block and graft copolymers, can be achieved using techniques that may involve this compound derivatives. researchgate.netrsc.org These complex polymer structures can lead to materials with unique mechanical, thermal, and optical properties.

Degradation Studies of Silylated Polymers

Understanding the degradation behavior of polymers is crucial for determining their lifespan and environmental impact. Research into the thermal degradation of polymers containing tert-butyldimethylsilyl groups has provided insights into their stability and breakdown mechanisms. researchgate.net

Thermogravimetric analysis (TGA) is a common technique used to study the thermal degradation of polymers. researchgate.netresearchgate.net Studies on silylated methacrylic homopolymers have shown that the degradation process can be complex, involving multiple steps. researchgate.net The presence of the tert-butyldimethylsilyl group can influence the degradation temperature and the products formed. researchgate.net For example, the degradation of poly(tert-butyldimethylsilyl methacrylate) can generate this compound as a byproduct, which can then influence the degradation of other polymer components. researchgate.net

The degradation of silylated polymers can also be initiated by other factors such as light (photodegradation) or radiation (radiolytic degradation). nih.gov The study of these degradation processes is important for developing more stable materials for outdoor applications or for designing materials that degrade in a controlled manner. nih.govmdpi.com

Table 2: Thermal Degradation Data for a Silylated Polymer (Illustrative)

| Polymer | Onset of Decomposition (°C) | Temperature of Maximum Decomposition Rate (°C) |

| Silylated Polymethacrylate | ~250 | ~350 and ~460 |

Note: This is an illustrative example. Actual degradation temperatures will depend on the specific polymer structure and experimental conditions. researchgate.net

Synthesis of Unsymmetrical Siloxanes and Hydrosiloxanes

This compound is a key reagent in the synthesis of unsymmetrical siloxanes and hydrosiloxanes. researchgate.netrsc.orgrsc.org These compounds, which contain a silicon-oxygen-silicon (Si-O-Si) backbone, are important building blocks for more complex silicone materials. researchgate.netrsc.org

A common method for synthesizing unsymmetrical siloxanes is through the dehydrogenative coupling of a silanol, such as this compound, with a hydrosilane in the presence of a catalyst. researchgate.netrsc.orgrsc.org This reaction is atom-economical as the only byproduct is hydrogen gas. researchgate.net Various catalytic systems, including those based on main-group elements and transition metals like copper, have been developed to facilitate this transformation. researchgate.netrsc.orgrsc.org

The ability to synthesize unsymmetrical siloxanes allows for precise control over the structure and functionality of the resulting silicone materials. researchgate.netrsc.org Hydrosiloxanes, which contain a reactive Si-H bond, are particularly useful as they can be further functionalized through reactions like hydrosilylation. rsc.orgnih.gov

Environmental and Biological Research Contexts

Environmental Fate and Detection

Tert-butyldimethylsilanol, a degradation product of materials containing tert-butyldimethylsilyl (TBDMS) groups, has been identified in various environmental compartments. Its presence is linked to the widespread use of TBDMS in industrial synthesis and consumer products.

Presence in Wastewater and Environmental Monitoring

Environmental monitoring programs have detected this compound in wastewater and groundwater, indicating its release from industrial and municipal sources. In the effluent from a pharmaceutical wastewater treatment plant, this compound was identified among other organic compounds before and after treatment processes like catalytic ozonation. nih.gov One study noted its presence at a concentration of 9.11E+05 (peak area) in the influent, which was not detected in the effluent after treatment. nih.gov

Monitoring at industrial sites has also confirmed its presence in groundwater. A 2019 quarterly monitoring report for a site licensed by the Environmental Protection Agency listed this compound as one of the analytes tested for in bedrock and perched groundwater monitoring wells. epa.ie Similarly, a 2013 sampling report for the Sterling Drug Site in New York identified this compound in groundwater samples at concentrations of 0.0041 mg/L and 0.0047 mg/L at two different monitoring locations. ny.gov Its detection in a borewell in Kazipally village, a region known for pharmaceutical pollution, was reported at 2.94 µg/l, highlighting its role as an indicator of industrial contamination. nordea.com Silanols in general are recognized for their potential role in environmental remediation, where they can interact with organic pollutants to aid their removal from aqueous environments. chemicalbull.com

Table 1: Detection of this compound in Environmental Samples

| Sample Type | Location/Source | Reported Concentration/Value | Reference |

|---|---|---|---|

| Wastewater Influent | Pharmaceutical WWTP | 9.11E+05 (Peak Area) | nih.gov |

| Groundwater | Sterling Drug Site, NY | 0.0041 mg/L | ny.gov |

| Groundwater | Sterling Drug Site, NY | 0.0047 mg/L | ny.gov |

| Borewell Water | Kazipally Village, India | 2.94 µg/L | nordea.com |

Detection as a Surrogate Standard in Environmental Analysis (e.g., oxidized volatile methyl siloxanes)

In environmental analysis, particularly for emerging contaminants like oxidized volatile methyl siloxanes (oVMS), authentic standards are often commercially unavailable. acs.orgnih.gov Researchers consequently rely on surrogate standards for method development and quality control. This compound has been selected as a surrogate standard in studies aimed at detecting oVMS derived from the atmospheric oxidation of decamethylcyclopentasiloxane (B1670010) (D5), a common ingredient in personal care products. acs.orgnih.gov

It is chosen because it contains the silanol (B1196071) functional group expected in oVMS and fits within a relevant range of molecular weights. acs.orgnih.gov In the development of an analytical method using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), this compound was one of six organosilicon standards used. nih.gov The method's linearity for this compound was established across a concentration range of 50–500 μg L⁻¹. nih.gov However, spike recovery tests showed that it could be chemically lost during extraction, likely due to hydrolysis at the O-C bond. nih.gov The fragmentation pattern of this compound under electrospray ionization has also been characterized to aid in the identification of related environmental compounds. semanticscholar.org

Atmospheric Chemistry and Aerosol Formation

Volatile methyl siloxanes (VMS) are released into the atmosphere from various consumer and industrial products. pjoes.com Once in the atmosphere, they can undergo oxidation to form less volatile products, which can then partition to the particle phase, contributing to the formation of secondary organic aerosol (SOA). nih.govsemanticscholar.org Studies on the oxidation of D5 have identified numerous oVMS products in the resulting aerosol, including ring-opened products, monomers, and dimers. nih.gov

The analysis of these complex aerosol mixtures necessitates robust analytical methods, for which this compound has been used as a surrogate standard. acs.orgnih.gov The combustion of products containing siloxanes can release fine toxic dust containing silica (B1680970), and it is estimated that a significant portion of siloxanes are emitted into the air with exhaust gases. pjoes.com While direct studies on the atmospheric reactions of this compound are limited, its use as a standard helps in the broader research effort to understand the atmospheric fate of siloxanes and their contribution to air pollution. acs.orgnih.govsemanticscholar.org

Chemical Biology and Biochemical Applications

The unique Si-O bond in this compound provides a substrate for exploring enzymatic interactions and a tool for complex chemical synthesis in pharmaceutical research.

Enzyme-Mediated Reactions (e.g., lipase (B570770) interactions with Si-O bonds)

The interaction between enzymes and the silicon-oxygen (Si-O) bond has been a subject of research, particularly concerning lipases (triacylglyceride hydrolases; EC 3.1.1.3). d-nb.info Lipases are valued in synthetic chemistry for their broad substrate acceptance and high stability. d-nb.info Early research noted the ability of some enzymes to interact with Si-O bonds. d-nb.info For instance, lipases were observed to catalyze the transesterification of a silyl (B83357) ether. d-nb.info

However, studies investigating lipase-catalyzed conversion of alcohols protected with the bulky tert-butyldimethylsilyl (TBDMS) group initially detected no activity. d-nb.info More detailed investigations into the turnover of trimethylsilyl (B98337) (TMS)-protected alcohols by lipases revealed that while lipases do mediate the reaction, it occurs independently of the enzyme's known catalytic triad (B1167595) (Ser-His-Asp). d-nb.inforesearchgate.net The reaction is considered non-specific and likely occurs outside the active site, which cannot stabilize the necessary tetrahedral intermediate for bulky silyl groups. d-nb.inforesearchgate.net This finding suggests that lipases are not suitable for the kinetic resolution of racemic alcohols through protection or deprotection with bulky silyl groups like TBDMS. d-nb.inforesearchgate.net The hydrophilic surfaces of silica nanoparticles, which are covered in silanol (Si-OH) groups, are often used for enzyme immobilization, allowing for further study of these interactions. mdpi.combio-conferences.orgort.edu.uy

Research in Pharmaceutical Industry (e.g., drug formulation intermediates)

This compound is a key reactive intermediate in the pharmaceutical industry. lookchem.com Its primary application is as a silylating agent to protect hydroxyl groups in complex molecules during multi-step organic syntheses. lookchem.comchemicalbook.comsigmaaldrich.comontosight.ai This protection strategy prevents the hydroxyl group from participating in unwanted side reactions, which leads to cleaner reactions and simplifies the purification of the final active pharmaceutical ingredient (API). lookchem.com

The TBDMS group is widely used in the synthesis of various natural products and complex pharmaceuticals, such as prostaglandins (B1171923) and nucleic acids. google.com After the desired synthetic steps are complete, the TBDMS protecting group is removed, often through hydrolysis, which regenerates the hydroxyl group and releases this compound as a byproduct. google.com Due to the compound's stability, it is also explored for its potential to enhance the solubility and stability of APIs in drug formulations. chemimpex.com

Table 2: Applications of this compound in Synthesis

| Application | Purpose | Industry/Field | Reference |

|---|---|---|---|

| Silylating Agent | Protection of hydroxyl groups | Organic Synthesis, Pharmaceuticals | lookchem.comsigmaaldrich.comontosight.ai |